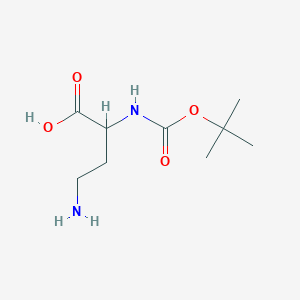
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Overview
Description
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Collagen Cross-Links : An efficient synthesis method for key intermediates in the preparation of collagen cross-links, such as pyridinoline and deoxypyridinoline, has been established using 4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid (Adamczyk et al., 1999).
Preparation of Beta-Amino Acid Pharmacophore : The compound has been utilized in the asymmetric hydrogenation of enamine esters, leading to the synthesis of pharmacologically relevant beta-amino acids (Kubryk & Hansen, 2006).
Development of Proline Amino Acids for NMR : This compound has played a role in synthesizing perfluoro-tert-butyl 4-hydroxyproline, which demonstrates distinct conformational preferences and is useful for 19F NMR applications in peptides (Tressler & Zondlo, 2014).
Efficient N-tert-Butoxycarbonylation of Amines : The compound is critical in the N-tert-butoxycarbonylation of amines, providing a more efficient and environmentally benign approach for producing N-Boc derivatives (Heydari et al., 2007).
Synthesis of Benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates : This compound is utilized in the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, highlighting its role in the development of novel compounds (Koseki et al., 2011).
Synthesis of Hydroxyproline Derivatives : It has been used in the synthesis of hydroxyproline derivatives, showcasing its utility in creating amino acid derivatives with potential applications in biochemistry and medicinal chemistry (Krishnamurthy et al., 2014).
Development of Stereoselective Synthesis Methods : This compound has been instrumental in developing methods for the stereoselective synthesis of non-natural amino acids, which are crucial for the synthesis of complex organic molecules (Bakonyi et al., 2013).
Synthesis of Non-Proteinogenic Amino Acids : It has been used in the synthesis of both enantiomers of neuroexcitant compounds, highlighting its importance in the field of neuroscience and drug development (Pajouhesh et al., 2000).
properties
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



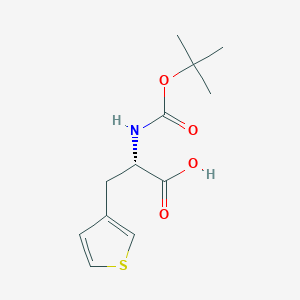
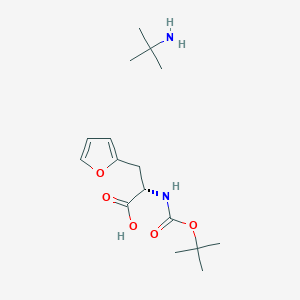
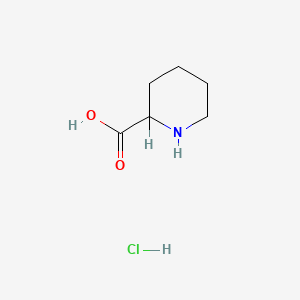
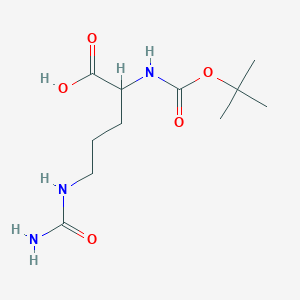
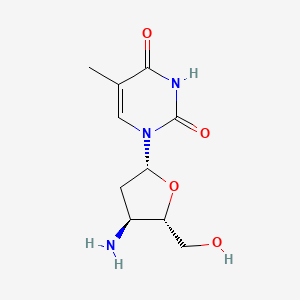

![2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B7814498.png)
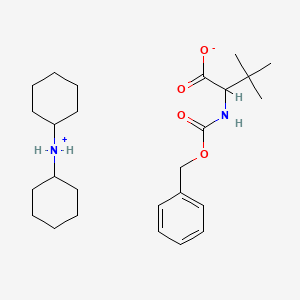
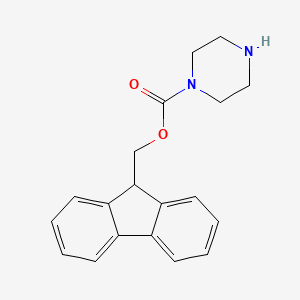
![Sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7814519.png)
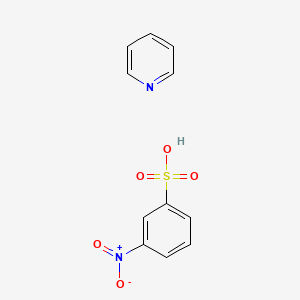
![(4S)-4-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate](/img/structure/B7814538.png)
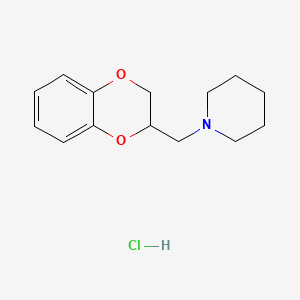
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate](/img/structure/B7814556.png)